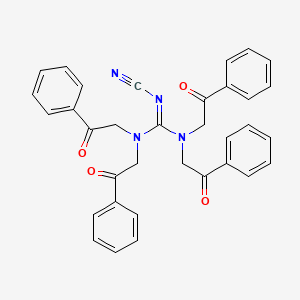
N''-Cyano-N,N,N',N'-tetrakis(2-oxo-2-phenylethyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’‘-Cyano-N,N,N’,N’-tetrakis(2-oxo-2-phenylethyl)guanidine is a complex organic compound known for its unique structure and potential applications in various fields of science and industry. This compound features a guanidine core substituted with cyano and phenylethyl groups, making it a versatile molecule for chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’‘-Cyano-N,N,N’,N’-tetrakis(2-oxo-2-phenylethyl)guanidine typically involves the reaction of guanidine derivatives with cyano and phenylethyl reagents. One common method includes the reaction of guanidine with cyanoacetic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of N’‘-Cyano-N,N,N’,N’-tetrakis(2-oxo-2-phenylethyl)guanidine may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. The final product is typically purified using techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’‘-Cyano-N,N,N’,N’-tetrakis(2-oxo-2-phenylethyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The phenylethyl groups can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in the presence of a base and an appropriate solvent.
Major Products Formed
Scientific Research Applications
N’‘-Cyano-N,N,N’,N’-tetrakis(2-oxo-2-phenylethyl)guanidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N’‘-Cyano-N,N,N’,N’-tetrakis(2-oxo-2-phenylethyl)guanidine involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways, such as those involved in cell proliferation, apoptosis, and metabolic processes.
Comparison with Similar Compounds
N’‘-Cyano-N,N,N’,N’-tetrakis(2-oxo-2-phenylethyl)guanidine can be compared with other similar compounds, such as:
N,N,N’,N’-Tetrakis(2-hydroxypropyl)ethylenediamine: Known for its use in polyurethane production and as a chelating agent.
N,N,N’,N’-Tetrakis(2-pyridylmethyl)ethylenediamine: Utilized in biochemical research for its ability to chelate metal ions.
Properties
CAS No. |
185518-81-4 |
|---|---|
Molecular Formula |
C34H28N4O4 |
Molecular Weight |
556.6 g/mol |
IUPAC Name |
2-cyano-1,1,3,3-tetraphenacylguanidine |
InChI |
InChI=1S/C34H28N4O4/c35-25-36-34(37(21-30(39)26-13-5-1-6-14-26)22-31(40)27-15-7-2-8-16-27)38(23-32(41)28-17-9-3-10-18-28)24-33(42)29-19-11-4-12-20-29/h1-20H,21-24H2 |
InChI Key |
JZPWOAKMQRMDMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CN(CC(=O)C2=CC=CC=C2)C(=NC#N)N(CC(=O)C3=CC=CC=C3)CC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


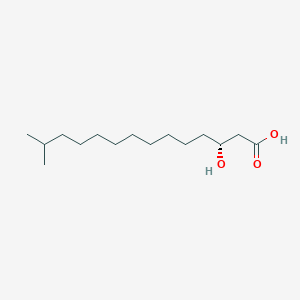
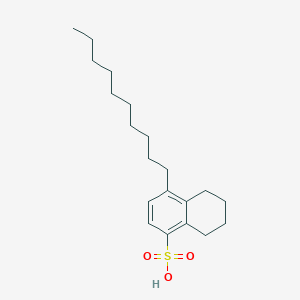
![1,1,2,2,3,3,4,4,4-Nonafluoro-N-[1-(morpholin-4-yl)ethylidene]butane-1-sulfonamide](/img/structure/B14243729.png)
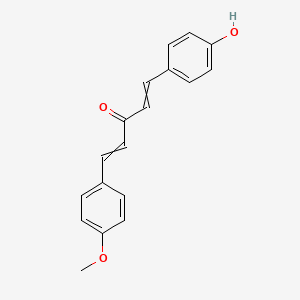
![2,6-Pyridinedicarboxamide, N,N'-bis[2-(acetylamino)ethyl]-](/img/structure/B14243744.png)
![Benzene, [(4,4,4-trimethoxybutoxy)methyl]-](/img/structure/B14243748.png)
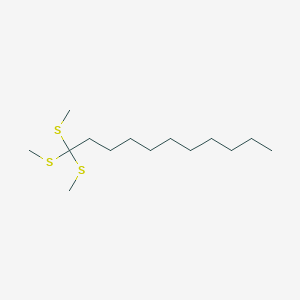
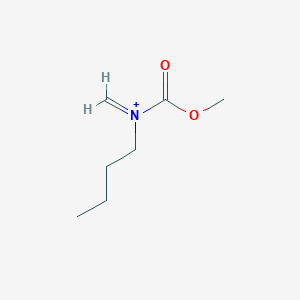
![2-Methyl-1,6-dioxaspiro[4.6]undecane](/img/structure/B14243780.png)
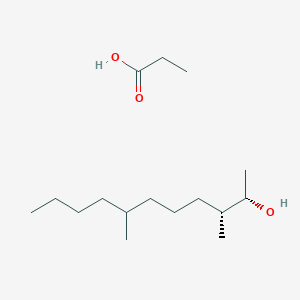


![7,8-Dimethoxy-4-methyl-1H-indeno[1,2-b]pyridine-5,9-dione](/img/structure/B14243811.png)
![4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfonyl)phenyl]-1,3-thiazol-5-yl}-2-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14243817.png)
